molecular formula C17H16N2O2 B5044175 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione CAS No. 7685-88-3

3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5044175
CAS No.: 7685-88-3
M. Wt: 280.32 g/mol
InChI Key: RLYCOAZCWRPZHI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme .


Molecular Structure Analysis

This involves determining the molecular structure of the compound, including bond lengths and angles, functional groups, and stereochemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

1. Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of compounds related to 3-(benzylamino)-1-phenyl-2,5-pyrrolidinedione. For instance, Aliev et al. (1995) explored the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate, resulting in ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, a structurally related compound. This study provided insights into the chemical behavior and structural aspects of these compounds through X-ray analysis (Aliev et al., 1995).

2. Derivatives and Analogues

Another significant area of research is the synthesis of derivatives and analogues of 3-(benzylamino)-1-phenyl-2,5-pyrrolidinedione. Frister and Schlimme (1985) synthesized 3-Methyl-3-phenyl-1-(β-D-ribofuranosyl)-2,5-pyrrolidinedione, an analogue of Mesuximide, indicating the potential for creating similar compounds with varied properties (Frister & Schlimme, 1985).

3. Chemical Transformations and Reactions

Research has also delved into the chemical transformations and reactions of compounds structurally related to 3-(benzylamino)-1-phenyl-2,5-pyrrolidinedione. For example, Bovonsombat and Mcnelis (1993) utilized 1-Bromo-2,5-pyrrolidinedione (NBS) for ring halogenations of polyalkylbenzenes, showcasing the versatile chemical applications of related compounds (Bovonsombat & Mcnelis, 1993).

4. Potential in Medicinal Chemistry

The synthesis and evaluation of cyclicimide derivatives, which are structurally related to 3-(benzylamino)-1-phenyl-2,5-pyrrolidinedione, have been studied for their potential medicinal applications. Stratford and Curley (1983) investigated aminomethyl-substituted cyclic imides, focusing on their potential interactions in the gamma-aminobutyric acid (GABA) neurotransmitter system and evaluated their anticonvulsant activity. This research highlights the therapeutic potential of these compounds in neurology and pharmacology (Stratford & Curley, 1983).

5. Applications in Organic Chemistry and Material Science

Studies have also been conducted on the synthesis of various derivatives and the exploration of their chemical properties. For instance, the work by Hawkins et al. (2014) on the selective palladium-catalysed amination of4-chloropyridines with benzylamines using the Josiphos ligand is an example of the applications of related compounds in organic synthesis. This research demonstrates the potential of these compounds in developing new synthetic methodologies and creating diverse chemical libraries (Hawkins et al., 2014).

6. Advanced Spectroscopy and Predictive Studies

The use of advanced techniques such as tandem mass spectrometry to predict chemical transformations of derivatives has been explored. Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, a study that exemplifies the use of high-tech analytical methods to understand and predict the behavior of these compounds in various conditions (Wang et al., 2006).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological molecules, its effect on biological pathways, and its overall effect on the organism .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, safe handling procedures, and disposal methods .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and ways to improve its synthesis .

Properties

IUPAC Name

3-(benzylamino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-11-15(18-12-13-7-3-1-4-8-13)17(21)19(16)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYCOAZCWRPZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385463
Record name 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7685-88-3
Record name 3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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